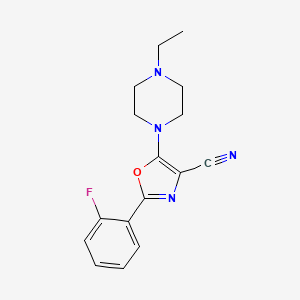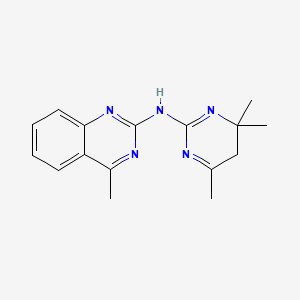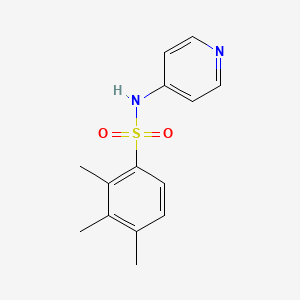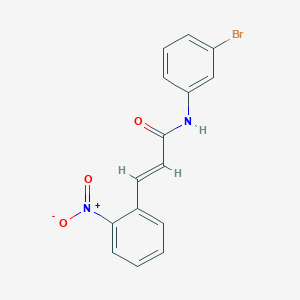
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, commonly known as EPOC or AZD1981, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of oxazole derivatives and has been found to have anti-inflammatory properties.
Mechanism of Action
EPOC is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). DP2 is involved in the recruitment of inflammatory cells to the site of inflammation and is therefore a potential target for anti-inflammatory drugs. By blocking DP2, EPOC reduces the recruitment of inflammatory cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
EPOC has been shown to reduce the levels of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the site of inflammation. In addition, EPOC has been shown to improve lung function in animals with COPD.
Advantages and Limitations for Lab Experiments
One of the major advantages of using EPOC in lab experiments is its selectivity for DP2. This allows researchers to specifically target DP2-mediated inflammation without affecting other inflammatory pathways. However, one of the limitations of using EPOC is its relatively low potency compared to other DP2 antagonists. This may require higher doses of EPOC to achieve the desired anti-inflammatory effects.
Future Directions
There are several future directions for the research on EPOC. One potential direction is the development of more potent DP2 antagonists based on the structure of EPOC. Another direction is the investigation of the potential use of EPOC in treating other inflammatory conditions, such as asthma and psoriasis. Furthermore, the use of EPOC in combination with other anti-inflammatory drugs may enhance its therapeutic effects. Finally, the investigation of the long-term safety and efficacy of EPOC in humans is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of EPOC involves the reaction of 2-fluoro-4-nitrobenzoic acid with ethyl-4-piperazinecarboxylate in the presence of triethylamine to form 2-(2-fluorophenyl)-4-nitro-1,3-oxazole. The nitro group in this intermediate compound is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the amino group is cyanoethylated using acrylonitrile in the presence of potassium carbonate to obtain EPOC.
Scientific Research Applications
EPOC has been extensively studied for its anti-inflammatory properties. In various animal models, EPOC has been found to reduce inflammation in the lungs, liver, and brain. It has also been shown to improve lung function in animals with chronic obstructive pulmonary disease (COPD). Furthermore, EPOC has been studied for its potential use in treating inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-2-20-7-9-21(10-8-20)16-14(11-18)19-15(22-16)12-5-3-4-6-13(12)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSNJVORPWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)


![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)



![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)